4-(Propoxymethyl)benzyl alcohol
Description
4-(Propoxymethyl)benzyl alcohol is a substituted benzyl alcohol derivative characterized by a propoxymethyl (–CH₂–O–CH₂CH₂CH₃) group at the para position of the benzene ring.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[4-(propoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C11H16O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
ZWNLAOPKZVFLJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Propoxymethyl)benzyl alcohol with other benzyl alcohol derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity and Physicochemical Properties
Key Research Findings and Data
Table 1: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
